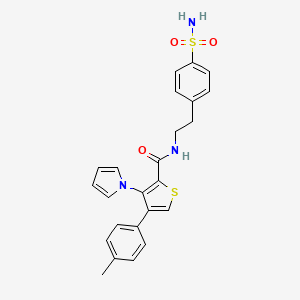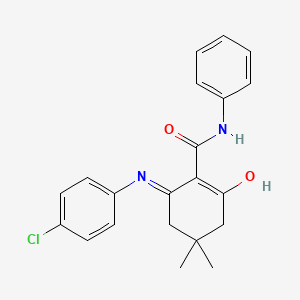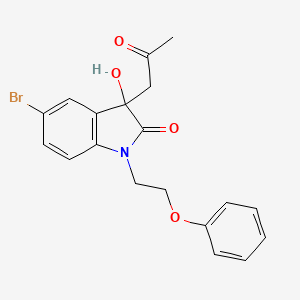
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one, also known as BPHOPI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one is thought to involve the inhibition of Topoisomerase I activity. Topoisomerase I is an enzyme that is involved in DNA replication and repair. It works by cutting the DNA strands to allow for the unwinding of the helix during replication or repair. 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one is believed to bind to the enzyme and prevent it from re-ligating the DNA strands, leading to the formation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects:
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one has also been found to inhibit the activity of Topoisomerase I, which is involved in DNA replication and repair. This inhibition leads to the formation of DNA breaks and ultimately cell death.
実験室実験の利点と制限
One advantage of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one is that it has been found to have anti-proliferative effects on cancer cells, specifically breast cancer cells. This makes it a potentially useful compound for cancer research. However, one limitation of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one is that it has not been extensively studied in vivo, meaning that its effects on whole organisms are not well understood.
将来の方向性
There are a number of potential future directions for research on 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one. One area of interest is in the development of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one analogues that may have improved anti-cancer properties. Another area of interest is in the study of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one in vivo, to better understand its effects on whole organisms. Additionally, research could be conducted to investigate the potential use of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one in combination with other anti-cancer drugs, to determine whether it could enhance their effectiveness.
合成法
The synthesis of 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one involves the reaction of 5-bromoindole-3-acetic acid with 2-phenoxyethanol in the presence of thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-oxopropyl-3-hydroxyindolin-2-one in the presence of a base such as triethylamine to yield 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one in good yield.
科学的研究の応用
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one has been found to have potential applications in the field of cancer research. Studies have shown that 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one has anti-proliferative effects on cancer cells, specifically breast cancer cells. It has been suggested that 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one acts by inhibiting the activity of the enzyme Topoisomerase I, which is involved in DNA replication and repair. 5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)-2,3-dihydro-1H-indol-2-one has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
特性
IUPAC Name |
5-bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-phenoxyethyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO4/c1-13(22)12-19(24)16-11-14(20)7-8-17(16)21(18(19)23)9-10-25-15-5-3-2-4-6-15/h2-8,11,24H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYQMAGIWWNBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C=CC(=C2)Br)N(C1=O)CCOC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2870414.png)
![3,6-dichloro-N-[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-ethylpyridine-2-carboxamide](/img/structure/B2870415.png)
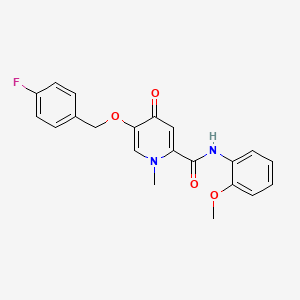
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2870418.png)

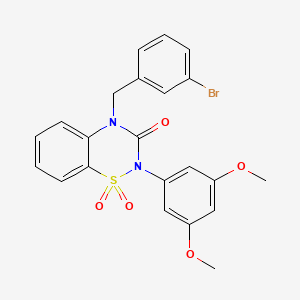

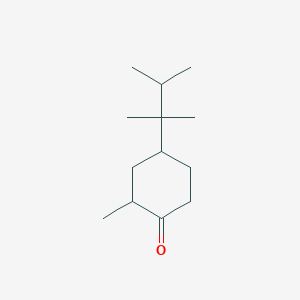
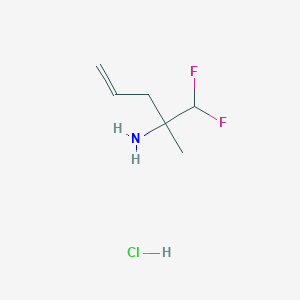
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide](/img/structure/B2870431.png)
![7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2870432.png)
![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2870433.png)
